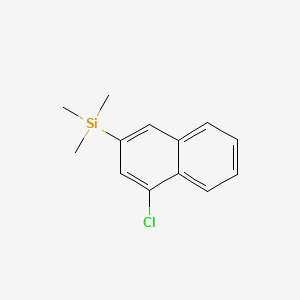

(4-Chloro-2-naphthyl)trimethylsilane

Description

(4-Chloro-2-naphthyl)trimethylsilane is an organosilicon compound featuring a naphthalene backbone substituted with a chlorine atom at the 4-position and a trimethylsilyl group (-Si(CH₃)₃) at the 2-position. Its IUPAC name is derived from the parent hydride naphthalene, with substituents prioritized according to IUPAC nomenclature rules (chloro as a prefix and trimethylsilyl as a substituent) . The trimethylsilyl group is a common protecting group in organic synthesis, offering steric bulk and electronic stabilization. While direct data on its synthesis or physical properties are absent in the provided evidence, analogous compounds suggest its characterization would involve techniques like IR, NMR, and mass spectrometry (MS) .

Properties

Molecular Formula |

C13H15ClSi |

|---|---|

Molecular Weight |

234.79 g/mol |

IUPAC Name |

(4-chloronaphthalen-2-yl)-trimethylsilane |

InChI |

InChI=1S/C13H15ClSi/c1-15(2,3)11-8-10-6-4-5-7-12(10)13(14)9-11/h4-9H,1-3H3 |

InChI Key |

YOWIVGLUYJQJSX-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C1=CC2=CC=CC=C2C(=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-2-naphthyl)trimethylsilane typically involves the reaction of 4-chloro-2-naphthol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:

4-Chloro-2-naphthol+Trimethylsilyl chlorideBasethis compound+HCl

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help maintain the anhydrous conditions required for the reaction.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-2-naphthyl)trimethylsilane undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alkoxides.

Oxidation Reactions: The naphthalene ring can undergo oxidation to form quinones or other oxidized derivatives.

Reduction Reactions: The compound can be reduced to form the corresponding naphthylsilane.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium methoxide or ammonia in the presence of a suitable solvent like tetrahydrofuran (THF).

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Substitution: Formation of (4-substituted-2-naphthyl)trimethylsilane derivatives.

Oxidation: Formation of 4-chloro-2-naphthoquinone or other oxidized products.

Reduction: Formation of (4-chloro-2-naphthyl)silane.

Scientific Research Applications

(4-Chloro-2-naphthyl)trimethylsilane has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various organosilicon compounds and as a protecting group for hydroxyl functionalities.

Biology: Employed in the modification of biomolecules to enhance their stability and solubility.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the pharmacokinetic properties of therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (4-Chloro-2-naphthyl)trimethylsilane involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions at specific sites on a molecule. Additionally, the presence of the chlorine atom can influence the reactivity and selectivity of the compound in various chemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

(a) Naphthalen-2-yl α-chloroacetate (Compound 26)

This compound (C₁₂H₉ClO₂) features a naphthalene ring with an α-chloroacetyl ester group at the 2-position. Key differences from (4-Chloro-2-naphthyl)trimethylsilane include:

- Functional Group: The α-chloroacetyl group (-CO-CH₂-Cl) introduces carbonyl reactivity, enabling nucleophilic acyl substitution. In contrast, the trimethylsilyl group in the target compound serves as a non-reactive protecting moiety.

- Synthesis : Compound 26 is synthesized via reaction of 2-naphthol with α-chloroacetyl chloride in the presence of triethylamine . The target compound’s synthesis would likely involve silylation (e.g., using trimethylsilyl chloride) under basic conditions.

- Physical Properties :

(b) Silyl vs. Stannyl Derivatives IUPAC nomenclature prioritizes silicon over tin in substituent naming, as seen in compounds like [(hydroxystannediyl)dimethanetriyl]tetrakis(trimethylsilane), where “Si preferred to Sn” . Compared to stannyl analogs, trimethylsilyl derivatives like this compound are less toxic and more hydrolytically stable, making them preferable in pharmaceutical intermediates.

(c) Chlorinated Aromatic Compounds

The 4-chloro substitution on naphthalene introduces regioselectivity in electrophilic substitution reactions. For example, the chlorine atom directs incoming electrophiles to the 1-position (para to itself), whereas trimethylsilyl groups are meta-directing. This electronic contrast could be exploited in sequential functionalization strategies.

Analytical Characterization

While Compound 26 was characterized via IR, NMR, and MS , this compound would require similar techniques. Key distinctions would include:

- ¹H-NMR : A sharp singlet at ~0.3 ppm for Si-(CH₃)₃, contrasting with the α-chloroacetyl proton signal at 4.37 ppm.

- MS : A molecular ion peak at higher m/z due to the silicon atom’s isotopic signature.

Biological Activity

(4-Chloro-2-naphthyl)trimethylsilane is an organosilicon compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its synthesis, pharmacological properties, and biological activities, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chloro-2-naphthol with trimethylchlorosilane in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired silane compound.

Antitumor Activity

Recent studies have indicated that compounds containing naphthyl groups exhibit significant antitumor activity. For instance, a study demonstrated that derivatives of naphthalene showed inhibitory effects against various cancer cell lines, suggesting that this compound may also possess similar properties due to its structural characteristics. The mechanism of action is believed to involve the induction of apoptosis in cancer cells and inhibition of cell proliferation.

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. Research indicates that compounds with similar structures exhibit potent antifungal and antibacterial effects. For example, a study on structurally related silanes revealed their effectiveness against Candida albicans and Staphylococcus aureus, suggesting potential applications in developing antimicrobial agents.

Enzyme Inhibition

Inhibition of specific enzymes is another area where this compound may play a role. Research has shown that certain silanes can inhibit enzymes involved in inflammatory processes, such as cyclooxygenase and lipoxygenase. This inhibition could lead to anti-inflammatory effects, making it a candidate for further investigation in treating inflammatory diseases.

Case Studies

- Antitumor Efficacy : A study published in Heliyon evaluated various naphthalene derivatives for their antitumor efficacy. The results indicated that compounds with a chloro substituent exhibited enhanced activity against breast cancer cell lines, highlighting the potential of this compound as a lead compound for further development .

- Antimicrobial Assessment : In another study, researchers synthesized several silane derivatives and tested their antimicrobial properties. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to established antifungal agents .

- Enzyme Inhibition : A pharmacological evaluation indicated that related silanes could effectively inhibit cyclooxygenase enzymes, which are critical in the inflammatory response. This suggests that this compound might also exhibit similar inhibitory effects .

Research Findings

The biological activities of this compound are summarized in the following table:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.